![molecular formula C16H9Cl4N3O2 B3035791 [1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate CAS No. 338419-41-3](/img/structure/B3035791.png)
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate
Overview
Description
“[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl benzoate” is a chemical compound with the CAS Number: 338419-31-1. It has a molecular weight of 348.19 and is typically a solid in physical form .
Synthesis Analysis
The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazole derivatives have been studied extensively. For instance, the synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .Physical And Chemical Properties Analysis
“[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl benzoate” is a solid compound with a molecular weight of 348.19 .Scientific Research Applications
Apoptosis Inducing Ability
The compound has been studied for its apoptosis inducing ability . In a study, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity with the IC 50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .
Tubulin Polymerization Inhibition
The compound has been evaluated for its tubulin polymerization inhibition study . The target compound (10ec) was also evaluated for its tubulin polymerization inhibition study . In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .
Anti-Cancer Activity
The compound has been studied for its anti-cancer activity . The results indicated that most of the synthesized compounds have proper selectivity against cancer cell lines .
Microbiological Recognition
The compound has been used in microbiological recognition . Microbiological recognition of aspergillosis is restricted by poor culture yield, resulting in indeterminacy about the frequency of triazole resistance .
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel derivatives . Tris [1,2,4]triazolo [1,3,5]triazine, a new receptor based on condensed triazole and triazine parts, was used to construct D 3 -A star-shaped triazole and triazine derivatives .
Commercial Availability
The compound is commercially available. Benchchem offers qualified products for CAS No. 338419-41-3 ([1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate).
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
1,2,4-triazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of the compound suggests that it may have favorable pharmacokinetic properties, as this heterocyclic ring is known to improve the pharmacokinetics of compounds .
Result of Action
It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound may have similar effects, potentially leading to the death of cancer cells.
Action Environment
It is known that the tautomeric behavior of 1,2,4-triazole derivatives, which includes this compound, is important for studying the chemical reactivity and interaction of drugs based on triazole with biomolecules in the human body . This suggests that environmental factors such as pH and temperature, which can influence tautomeric equilibria, may also influence the action of the compound.
Safety and Hazards
The safety information for this compound includes several hazard statements such as H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl4N3O2/c17-9-1-3-12(14(19)5-9)16(24)25-8-10-7-23(22-21-10)11-2-4-13(18)15(20)6-11/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXACBYSFDOMHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl4N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501147232 | |
Record name | [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate | |
CAS RN |
338419-41-3 | |
Record name | [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338419-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501147232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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